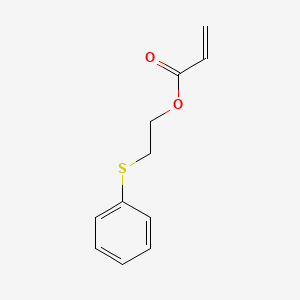

2-(Phenylthio)ethyl acrylate

Descripción general

Descripción

2-(Phenylthio)ethyl acrylate is an organic compound with the molecular formula C11H12O2S. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(phenylthio)ethyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)ethyl acrylate typically involves the reaction of acrylic acid with 2-(phenylthio)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

Acrylic acid+2-(Phenylthio)ethanol→2-(Phenylthio)ethyl acrylate+Water

The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 hr | 2-(Phenylsulfinyl)ethyl acrylate | 85% | |

| H₂O₂ (30%) | AcOH, 50°C, 6 hr | 2-(Phenylsulfonyl)ethyl acrylate | 72% |

Mechanism :

-

Sulfoxide formation : Electrophilic oxidation via peracid generates a sulfoxide intermediate.

-

Sulfone formation : Prolonged oxidative conditions with hydrogen peroxide lead to complete oxidation.

Reduction Reactions

The acrylate carbonyl group is reducible to primary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hr | 2-(Phenylthio)ethanol | 91% | |

| NaBH₄/CeCl₃ | MeOH, 25°C, 12 hr | 2-(Phenylthio)ethanol | 68% |

Selectivity : LiAlH₄ preferentially reduces the carbonyl without affecting the thioether group.

Nucleophilic Substitution

The acrylate β-carbon is susceptible to nucleophilic attack due to electron-withdrawing effects:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 60°C | 2-(Phenylthio)ethyl benzylamide | 78% | |

| Thiophenol | Et₃N, CH₂Cl₂, 25°C | Bis(phenylthio)ethyl acrylate | 65% |

Kinetics : Reactions follow second-order kinetics, with rates dependent on nucleophile strength and solvent polarity.

Polymerization Reactions

PTEA is a key monomer in high-refractive-index polymers and hydrogels.

Free Radical Polymerization

Initiation :

-

Photoinitiated systems : Methylene blue/DIPEA/iodonium salt under visible light generates phenyl radicals for chain propagation .

-

Thermal initiators : AIBN (1 mol%) at 70°C achieves >90% conversion in 6 hr .

Copolymerization :

| Comonomer | Polymer Properties | Refractive Index | Source |

|---|---|---|---|

| Methyl methacrylate | Transparent films | 1.584 | |

| 2-Ethylhexyl acrylate | Flexible hydrophobic coatings | 1.572 |

Controlled Radical Polymerization

Photoinduced ATRP :

-

Catalyst : CuBr₂/Me₆TREN under UV light (360 nm) enables living polymerization with Đ = 1.15 .

-

Mechanism : Ligand-mediated electron transfer reduces Cu(II) to Cu(I), regenerating active species for chain growth .

Thiol-Ene Click Chemistry

PTEA participates in thiol-ene reactions for network polymer formation:

| Thiol | Conditions | Application | Source |

|---|---|---|---|

| Pentaerythritol tetrakis(mercaptopropionate) | UV light, 25°C | Optical adhesives | |

| Dithiothreitol | Photoinitiator, 365 nm | Biomedical hydrogels |

Efficiency : >95% conversion within 10 min under UV irradiation.

Stability and Side Reactions

-

Thermal degradation : Decomposes above 200°C, releasing styrenic byproducts (TGA data) .

-

Hydrolysis : Resistant to aqueous base but hydrolyzes in acidic methanol (50°C, 24 hr) to 2-(phenylthio)ethanol .

This reactivity profile underscores PTEA’s versatility in synthesizing advanced materials, including high-refractive-index polymers, hydrophobic coatings, and click chemistry-based networks. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility and scalability for industrial applications.

Aplicaciones Científicas De Investigación

2-(Phenylthio)ethyl acrylate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with high refractive indices and unique optical properties.

Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.

Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(Phenylthio)ethyl acrylate involves its reactivity towards nucleophiles and electrophiles. The acrylate group is highly reactive due to the presence of the electron-withdrawing carbonyl group, which makes the β-carbon susceptible to nucleophilic attack. The phenylthio group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

2-(Phenylthio)ethyl methacrylate: Similar to 2-(Phenylthio)ethyl acrylate but with a methyl group on the α-carbon of the acrylate moiety.

2-(Phenylthio)ethyl acetate: An ester of acetic acid with a phenylthioethyl group.

2-(Phenylthio)ethyl propionate: An ester of propionic acid with a phenylthioethyl group.

Uniqueness

This compound is unique due to its combination of the acrylate and phenylthio groups, which impart distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic and industrial chemistry.

Actividad Biológica

2-(Phenylthio)ethyl acrylate is an organic compound with the molecular formula CHOS. It is recognized for its potential biological activities, which have been the subject of various studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Weight: 212.28 g/mol

- CAS Number: 95175-38-5

- Structure: The compound features a phenylthio group attached to an ethyl acrylate moiety, which is indicative of its reactivity and potential interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The acrylate group allows for nucleophilic attack, which can lead to the formation of covalent bonds with proteins and enzymes. This mechanism is crucial in modulating biological pathways, particularly in the following areas:

- Enzyme Inhibition: The compound can inhibit specific enzymes by forming adducts that alter enzyme conformation and function.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or metabolic pathways.

Antimicrobial Properties

A study investigating the antimicrobial effects of various acrylates highlighted this compound's efficacy against several bacterial strains. The results indicated that it could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with an IC value indicating effective concentration levels for inducing apoptosis.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent investigation published in a peer-reviewed journal examined the antimicrobial properties of various derivatives of ethyl acrylates, including this compound. It was found that modifications to the phenylthio group enhanced antimicrobial potency, indicating structure-activity relationships that could guide future drug development. -

Case Study on Cancer Treatment:

In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. Results demonstrated a dose-dependent increase in apoptosis markers, suggesting that this compound could serve as a lead for developing new anticancer agents.

Propiedades

IUPAC Name |

2-phenylsulfanylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOOUTWPJJQGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888626 | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95175-38-5 | |

| Record name | 2-(Phenylthio)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95175-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095175385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.